molecular formula C9H8BrN3 B1391828 Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- CAS No. 1215073-39-4

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Cat. No. B1391828
M. Wt: 238.08 g/mol
InChI Key: DMROWLPQAHNHGB-UHFFFAOYSA-N
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Description

“Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a 3-methyl-1H-pyrazol-1-yl group .


Synthesis Analysis

The synthesis of pyridine derivatives, including “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-”, involves various methods. One common method is the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Another method involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Additionally, a number of substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines were screened for promoting CuI-catalyzed hydroxylation of aryl bromides, which led to the discovery of the combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine as an effective catalytic system for this transformation .


Molecular Structure Analysis

The molecular structure of “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is characterized by a pyridine ring substituted with a bromine atom and a 3-methyl-1H-pyrazol-1-yl group. The presence of these substituents gives the molecule a certain geometry, which determines its interaction with specific proteins .


Chemical Reactions Analysis

The chemical reactions involving “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” are diverse and depend on the specific conditions and reagents used. For instance, it has been found that the compound can promote CuI-catalyzed hydroxylation of aryl bromides .

Scientific Research Applications

Photoreactions and Proton Transfer Dynamics

"Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-" and its derivatives exhibit complex photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions are crucial for understanding molecular dynamics and designing materials for photonics applications (Vetokhina et al., 2012).

Synthesis and Characterization of Chelates

The compound is used in the synthesis and characterization of bifunctional chelate intermediates for time-resolved fluorescence immunoassay (TRFIA), demonstrating its importance in biochemical sensing and diagnostics (Pang Li-hua, 2009).

Physical Chemical Characterization

The compound plays a role in the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated complexes, which are important in studying the electrochemical and photophysical properties of materials for electronic and photonic devices (Stagni et al., 2008).

Antimicrobial and Antiproliferative Agents

The compound is used in the synthesis of new polyheterocyclic ring systems with potential applications in antibacterial treatments. Additionally, some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating its potential in developing treatments for leukemia and breast cancer (Abdel‐Latif et al., 2019; Ananda et al., 2017).

Luminescence and OLED Applications

Derivatives of the compound are used in the synthesis of organic light-emitting devices (OLEDs) due to their luminescent properties. This makes them important in the field of display technology and lighting (Su et al., 2021).

Safety And Hazards

“Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the study and application of “Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-” could involve further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in various fields such as medicine and agriculture .

properties

IUPAC Name

5-bromo-2-(3-methylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROWLPQAHNHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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